molecular formula C8H12O2 B148991 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one CAS No. 131333-89-6

2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one

Cat. No. B148991
M. Wt: 140.18 g/mol
InChI Key: LAWBPJUOWSBFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one, also known as BHCP, is a cyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. BHCP is a cyclopropene derivative that has a unique structure, which makes it an interesting compound to study.

Scientific Research Applications

2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been studied extensively due to its potential applications in various fields such as chemistry, biology, and material science. In chemistry, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been used as a building block for the synthesis of complex organic molecules. In biology, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been studied for its potential use as a tool to study protein folding and binding. In material science, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been used as a precursor for the synthesis of novel materials with unique properties.

Mechanism Of Action

2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has a unique structure that allows it to interact with biological molecules in a specific way. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to bind to proteins in a reversible manner, which makes it an interesting compound to study for its potential use as a tool to study protein folding and binding. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has also been shown to have an effect on the activity of enzymes, which makes it a potential inhibitor of enzyme activity.

Biochemical And Physiological Effects

2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to have a low toxicity profile, which makes it a potential candidate for use in biological systems. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to have an effect on the activity of enzymes, which makes it a potential inhibitor of enzyme activity. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has also been shown to have an effect on the structure of proteins, which makes it a potential tool for studying protein folding and binding.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in lab experiments include its low toxicity profile, high purity, and unique structure. The limitations of using 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are many future directions for the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one. One potential direction is the development of new synthetic methods for 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one that are more efficient and environmentally friendly. Another potential direction is the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in biological systems to better understand its potential applications as a tool for studying protein folding and binding. Additionally, the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in material science may lead to the development of novel materials with unique properties.

Synthesis Methods

2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one can be synthesized using various methods, but the most common method is the reaction of cyclopropene with n-butyllithium followed by the reaction with formaldehyde. This method yields a high purity product and is relatively easy to perform. Another method involves the reaction of cyclopropene with formaldehyde and n-butylmagnesium bromide, which also yields a high purity product.

properties

CAS RN

131333-89-6

Product Name

2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-butyl-3-(hydroxymethyl)cycloprop-2-en-1-one

InChI

InChI=1S/C8H12O2/c1-2-3-4-6-7(5-9)8(6)10/h9H,2-5H2,1H3

InChI Key

LAWBPJUOWSBFAP-UHFFFAOYSA-N

SMILES

CCCCC1=C(C1=O)CO

Canonical SMILES

CCCCC1=C(C1=O)CO

synonyms

2-Cyclopropen-1-one, 2-butyl-3-(hydroxymethyl)- (9CI)

Origin of Product

United States

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